(E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine
CAS No.: 871366-36-8
Cat. No.: VC3036835
Molecular Formula: C17H26BNO2
Molecular Weight: 287.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 871366-36-8 |
|---|---|
| Molecular Formula | C17H26BNO2 |
| Molecular Weight | 287.2 g/mol |
| IUPAC Name | N-butyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine |
| Standard InChI | InChI=1S/C17H26BNO2/c1-6-7-12-19-13-14-8-10-15(11-9-14)18-20-16(2,3)17(4,5)21-18/h8-11,13H,6-7,12H2,1-5H3 |
| Standard InChI Key | DRRJHGOYTLVJRA-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NCCCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NCCCC |
Introduction
The compound is identified by various names and identifiers in chemical databases and literature. These identifications provide important reference points for researchers working with this compound, as summarized in Table 1.
Table 1: Identification Parameters of (E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine
Physical and Chemical Properties
The physical and chemical properties of (E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine provide insights into its behavior in different environments and its potential applications. While experimental data on this specific compound is limited in the available literature, some predicted and reported properties are summarized in Table 2.
Table 2: Physical and Chemical Properties
These properties, though some are predictive in nature, provide a foundation for understanding the compound's behavior in various chemical environments and its potential reactivity patterns in synthetic applications.
Structural Characteristics
Molecular Structure Analysis
The molecular structure of (E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine consists of several key structural elements that define its chemical properties and reactivity. The compound features a phenyl ring core with a tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester) attached to one position and a methylidene group at the para position, which connects to a butylamine via an imine bond. This structural arrangement creates a molecule with multiple reactive sites that can participate in diverse chemical transformations.
The boron atom in the dioxaborolane ring is sp² hybridized and adopts a trigonal planar geometry, which is characteristic of boronate esters. This specific geometry makes the boron atom Lewis acidic and susceptible to reactions with nucleophiles. The five-membered dioxaborolane ring containing the boron atom adopts a nearly planar conformation, which is stabilized by the tetramethyl substitution pattern (pinacol moiety).
Stereochemistry and Conformational Analysis
The "(E)" designation in the compound's name refers to the stereochemistry around the imine (C=N) double bond, indicating that the butyl group and the phenyl ring are positioned on opposite sides of this bond. This trans configuration is important for the compound's spatial arrangement and can influence its reactivity in various chemical transformations. The imine bond itself is relatively rigid due to its double-bond character, restricting rotation and maintaining the E-configuration under normal conditions.
Key Functional Groups and Their Significance
The compound contains several functional groups that contribute significantly to its chemical behavior:
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The boronate ester group (dioxaborolane): This group is particularly important for synthetic applications, especially in cross-coupling reactions like the Suzuki-Miyaura coupling. The boron-carbon bond can be transformed into various carbon-heteroatom bonds, making it a versatile handle for chemical modifications.
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The imine (C=N) bond: This functional group is reactive toward nucleophiles and can undergo various transformations, including reduction to form amines, addition reactions, and hydrolysis to regenerate carbonyl compounds. The imine functionality also provides a site for potential coordination with metals.
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The butyl chain: This alkyl group contributes to the compound's lipophilicity and can influence its solubility profile and interactions with other molecules. The length and flexibility of this chain can affect the compound's physical properties and reactivity patterns.
These functional groups, combined with the aromatic phenyl ring, create a molecule with diverse reactive sites that can be selectively targeted in synthetic applications, making (E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine a potentially valuable building block in organic synthesis.
Synthesis and Preparation Methods
Scaling and Industrial Considerations
For larger-scale synthesis of (E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine, several additional factors would need to be considered:
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Cost-effectiveness of reagents, particularly the boron source and catalysts
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Safety considerations related to the handling of reactive intermediates
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Environmental impact of the synthesis, including waste generation and disposal
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Process engineering aspects such as heat transfer, mixing, and reaction vessel design
These considerations would be crucial for developing an industrially viable process for the production of this compound, especially if it were to find commercial applications in pharmaceutical or materials science fields.
Applications in Chemistry and Beyond
Role in Organic Synthesis
The structure of (E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine suggests several potential applications in organic synthesis:
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Cross-Coupling Reactions: The pinacol boronate ester functionality makes this compound a potential coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This application would be particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and materials science precursors.
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Building Block for Complex Structures: The compound could serve as a versatile building block for the construction of more complex molecular architectures, utilizing both the boronate and imine functionalities as handles for further modifications.
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Tandem Reactions: The presence of multiple reactive sites (boronate ester and imine) could enable tandem or cascade reactions, allowing for the rapid buildup of molecular complexity in fewer synthetic steps.
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Asymmetric Synthesis: In the presence of chiral catalysts or auxiliaries, the compound could potentially participate in stereoselective transformations, contributing to the development of enantiomerically enriched products.
Materials Science and Industrial Applications
Based on the structure and properties of (E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine, several potential applications in materials science and industry can be envisioned:
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Polymer Chemistry: The compound could potentially serve as a monomer or modifier in polymer synthesis, introducing boron-containing functionalities that could impart unique properties to the resulting materials.
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Functional Materials: The incorporation of this compound or its derivatives into materials could lead to the development of functional materials with specialized optical, electronic, or sensing properties.
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Catalysis: The compound might find applications as a ligand or precursor in the development of catalytic systems for various organic transformations, leveraging both the boronate and imine functionalities for metal coordination.
These potential applications highlight the versatility of (E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine as a multifunctional chemical entity with diverse prospects in both synthetic chemistry and applied sciences.
Chemical Reactivity Profile
Reactivity of the Boronate Ester Group
The pinacol boronate ester group in (E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine represents one of its most synthetically valuable features, with several characteristic reaction pathways:
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Suzuki-Miyaura Coupling: In the presence of palladium catalysts and a base, the boronate ester can react with aryl or vinyl halides to form new carbon-carbon bonds. This reaction proceeds through transmetalation of the aryl group from boron to palladium.
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Oxidation: Treatment with oxidizing agents such as hydrogen peroxide or sodium perborate can convert the boronate ester to the corresponding phenol, introducing a hydroxyl group at the position previously occupied by boron.
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Chan-Lam Coupling: In the presence of copper catalysts, the boronate ester can react with amines, alcohols, or thiols to form C-N, C-O, or C-S bonds, respectively.
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Nucleophilic Substitution: Under certain conditions, the boron center can act as an electrophile, allowing for nucleophilic substitution of the pinacol group with other nucleophiles.
These reactions demonstrate the versatility of the boronate ester functionality and its potential utility in diverse synthetic applications.
Reactivity of the Imine Functionality
The imine (C=N) bond in (E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine represents another reactive site with several characteristic transformations:
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Reduction: Treatment with reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the imine to the corresponding secondary amine. This transformation is valuable for the synthesis of amine derivatives with preserved boronate functionality.
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Nucleophilic Addition: The imine carbon is electrophilic and can undergo addition reactions with various nucleophiles, including organometallic reagents (Grignard and organolithium compounds), cyanide, and hydride donors.
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Hydrolysis: Under acidic conditions, the imine can undergo hydrolysis to regenerate the corresponding aldehyde and amine. This reaction can be useful for protective group strategies in multistep syntheses.
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Cycloaddition Reactions: The imine functionality can participate in various cycloaddition reactions, including [4+2] cycloadditions (aza-Diels-Alder reactions) and [3+2] cycloadditions with specific partners.
The presence of both the boronate ester and imine functionalities in the same molecule creates opportunities for selective or sequential transformations, expanding the synthetic utility of (E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine.
Analytical Characterization
Crystallographic Data
No specific crystallographic data for (E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine is provided in the search results. X-ray crystallography would provide valuable information about:
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Bond lengths and angles, particularly around the boron center and imine bond
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Molecular packing in the solid state
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Confirmation of the E-configuration of the imine bond
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Potential intermolecular interactions or hydrogen bonding patterns
Such data would be valuable for understanding the three-dimensional structure of this compound and its potential interactions in various applications.
Chromatographic Behavior
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High-Performance Liquid Chromatography (HPLC): The compound would likely show good retention on reversed-phase columns due to its aromatic core and lipophilic butyl chain. UV detection would be effective due to the conjugated aromatic and imine systems.
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Thin-Layer Chromatography (TLC): The compound would likely be visualized using UV detection or staining reagents such as potassium permanganate or phosphomolybdic acid.
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Gas Chromatography (GC): Given its relatively high molecular weight and predicted boiling point (386.8±25.0 °C) , GC analysis might require derivatization or high-temperature conditions.
These chromatographic parameters would be important for monitoring reactions involving this compound and for developing purification strategies.
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